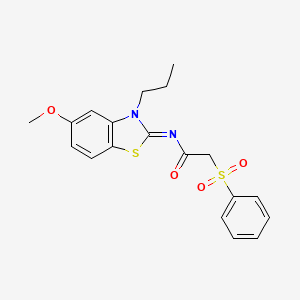
2-(benzenesulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzenesulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)acetamide is a chemical compound with potential applications in scientific research. This compound is commonly referred to as BMB-BA and is a derivative of benzothiazole. BMB-BA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Scientific Research Applications
Antitumor Activity
Research has identified the potential antitumor activity of compounds similar to 2-(benzenesulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)acetamide. For instance, a study by Sławiński and Brzozowski (2006) synthesized a series of benzenesulfonamide derivatives and evaluated their in vitro antitumor activity, discovering notable activity against lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Photodynamic Therapy Applications
Another study by Pişkin, Canpolat, and Öztürk (2020) developed a zinc phthalocyanine derivative with a benzenesulfonamide group, demonstrating potential for use in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anti-inflammatory Properties
Koppireddi et al. (2013) synthesized acetamide derivatives, including a compound similar to the one , and found them to exhibit good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).
Synthesis of Alpha-fluorovinyl Weinreb Amides
Ghosh et al. (2009) conducted research on the synthesis of alpha-fluorovinyl Weinreb amides using a similar compound, contributing to the field of organic chemistry and potentially aiding in the synthesis of various pharmaceuticals (Ghosh et al., 2009).
Antimicrobial Studies
Patel and Agravat (2009) researched pyridine derivatives, including those similar to 2-(benzenesulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)acetamide, revealing considerable antibacterial activity (Patel & Agravat, 2009).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-11-21-16-12-14(25-2)9-10-17(16)26-19(21)20-18(22)13-27(23,24)15-7-5-4-6-8-15/h4-10,12H,3,11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXVYTZZPFILA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)
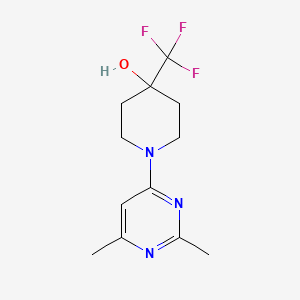
![Benzenesulfonamide,3-[(6,7-dimethoxy-4-quinazolinyl)amino]-4-(dimethylamino)-N-methyl-, hydrochloride (1:2)](/img/structure/B2371848.png)
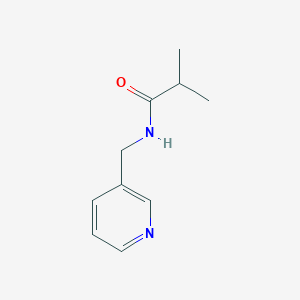
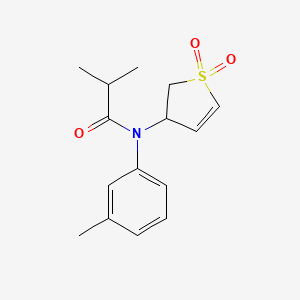
![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)
![1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B2371853.png)
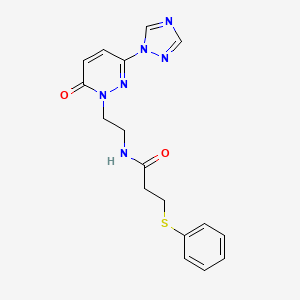
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)
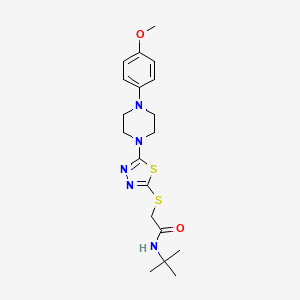
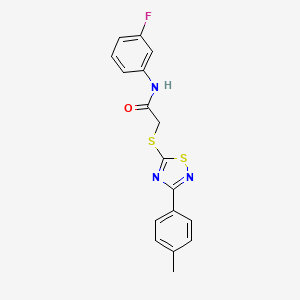
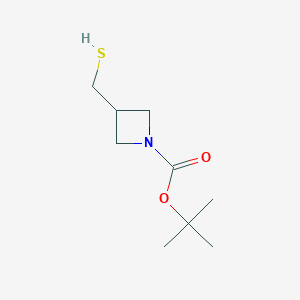
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)